molecular formula C18H22O3 B11011808 4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

Cat. No.: B11011808
M. Wt: 286.4 g/mol
InChI Key: ULBIKUSCEXAPMF-UHFFFAOYSA-N
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Description

4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is an organic heterotricyclic compound. It belongs to the class of pyranochromenes, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate undergoes further reactions, including cyclization through Claisen rearrangement, to yield the desired compound . The reaction conditions often involve heating in DMF (dimethylformamide) and the use of LDA (lithium diisopropylamide) and HMPA (hexamethylphosphoramide) in THF (tetrahydrofuran) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-8,8-dimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its butyl group and dimethyl substitutions at specific positions make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

6-butyl-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C18H22O3/c1-4-5-6-12-10-17(19)20-16-11-15-13(9-14(12)16)7-8-18(2,3)21-15/h9-11H,4-8H2,1-3H3

InChI Key

ULBIKUSCEXAPMF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=C3CCC(OC3=C2)(C)C

Origin of Product

United States

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